molecular formula C4H2OS4 B1585809 4,5-Methylenedithio-1,3-dithiol-2-one CAS No. 85720-62-3

4,5-Methylenedithio-1,3-dithiol-2-one

Cat. No.: B1585809
CAS No.: 85720-62-3
M. Wt: 194.3 g/mol
InChI Key: VBZVKFOMXXSGFB-UHFFFAOYSA-N
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Description

4,5-Methylenedithio-1,3-dithiol-2-one is a useful research compound. Its molecular formula is C4H2OS4 and its molecular weight is 194.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Airway Inflammation and Oxidative Stress

Studies have indicated that components like [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one, especially those derived from fossil fuel combustion, can induce oxidative stress by generating reactive oxygen species (ROS). These ROS can lead to airway oxidative stress and inflammation, which are key aspects of asthma pathology. In particular, the use of assays like the dithiothreitol (DTT) assay has been instrumental in understanding the oxidative potential of airborne particulate matter and its implications on health (Delfino et al., 2013).

Pharmacokinetics of Isothiocyanates and Dithiocarbamates

Research involving [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one derivatives has contributed significantly to understanding the pharmacokinetics of compounds like isothiocyanates and dithiocarbamates in humans. These studies are crucial as dietary isothiocyanates are considered potential chemoprotectors against cancer. Methods involving cyclocondensation reactions with 1,2-benzenedithiol to produce 1,3-benzodithiole-2-thione have been developed to quantify these compounds in human plasma, serum, and erythrocytes, offering insights into appropriate dosing regimens and their potential therapeutic effects (Lingxiang Ye et al., 2002).

Biochemical Analysis

Biochemical Properties

[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to form complexes with metal ions, which can influence the activity of metalloenzymes. Additionally, this compound can undergo redox reactions, making it a potential modulator of oxidative stress in biological systems .

Cellular Effects

The effects of [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and redox balance. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one exerts its effects through several mechanisms. It can bind to metal ions, forming stable complexes that can inhibit or activate metalloenzymes. Additionally, its redox properties allow it to participate in electron transfer reactions, influencing the redox state of cells. This compound can also interact with DNA and proteins, leading to changes in gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one can change over time. Its stability and degradation depend on environmental conditions such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of redox balance and metabolic regulation .

Dosage Effects in Animal Models

The effects of [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one in animal models vary with dosage. At low doses, it can have beneficial effects by modulating oxidative stress and enhancing metabolic function. At high doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, indicating a narrow therapeutic window for this compound .

Metabolic Pathways

[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one is involved in several metabolic pathways, particularly those related to sulfur metabolism and redox regulation. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, influencing the levels of key metabolites and the overall metabolic flux. These interactions can have significant effects on cellular redox balance and energy metabolism .

Transport and Distribution

Within cells and tissues, [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biological activity. The compound’s distribution is also influenced by its redox state, with different forms exhibiting varying affinities for cellular compartments .

Subcellular Localization

The subcellular localization of [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one is critical for its activity and function. It is often found in the mitochondria and endoplasmic reticulum, where it can influence redox balance and protein folding. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments, affecting its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

[1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2OS4/c5-4-8-2-3(9-4)7-1-6-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZVKFOMXXSGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC2=C(S1)SC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366140
Record name [1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85720-62-3
Record name [1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Methylenedithio-1,3-dithiol-2-one
Reactant of Route 2
4,5-Methylenedithio-1,3-dithiol-2-one
Reactant of Route 3
4,5-Methylenedithio-1,3-dithiol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.